gamma-Benzyl L-glutamate
CAS No.: 1676-73-9
VCID: VC21537564
Molecular Formula: C12H14NO4-
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Gamma-Benzyl L-Glutamate, also known as 5-Benzyl L-Glutamate, is a derivative of the amino acid L-glutamate. It is characterized by the attachment of a benzyl group to its gamma-carboxyl group, making it a versatile compound in both pharmaceutical and chemical industries . This compound is used as an intermediate in the synthesis of various compounds, including enzyme inhibitors and peptides, and plays a role in drug development . ApplicationsGamma-Benzyl L-Glutamate is utilized in several applications:
Synthesis and ManufacturingThe synthesis of Gamma-Benzyl L-Glutamate involves the reaction of L-glutamic acid with a benzyl halide under basic conditions. The product is isolated through precipitation and recrystallization . Safety and HandlingGamma-Benzyl L-Glutamate should be stored in a cool, dry place away from direct sunlight and heat sources. It is considered a potentially hazardous substance and should be handled with care during transportation . Research FindingsRecent studies have explored the use of poly(γ-benzyl-L-glutamate) in biomedical applications. For instance, it has been shown to be suitable for corneal nerve regeneration due to its ability to guide neurite growth without inducing a significant immune response . Data Table: Applications of Gamma-Benzyl L-Glutamate
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1676-73-9 | ||||||||
Product Name | gamma-Benzyl L-glutamate | ||||||||
Molecular Formula | C12H14NO4- | ||||||||
Molecular Weight | 236.24 g/mol | ||||||||
IUPAC Name | (2S)-2-amino-5-oxo-5-phenylmethoxypentanoate | ||||||||
Standard InChI | InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 | ||||||||
Standard InChIKey | BGGHCRNCRWQABU-JTQLQIEISA-M | ||||||||
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N | ||||||||
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | ||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N | ||||||||
Physical Description | White powder; [Acros Organics MSDS] | ||||||||
Synonyms | H-Glu(OBzl)-OH;1676-73-9;L-Glutamicacid5-benzylester;5-BenzylL-glutamate;(S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid;L-Glutamicacidgamma-benzylester;Glutamicacid,5-benzylester,L-;65681-11-0;gamma-BenzylL-glutamate;GAMA-BENZYLL-GLUTAMATE;BGGHCRNCRWQABU-JTQLQIEISA-N;MFCD00002633;SBB063852;(2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid;Pblgpolymer;L-Glutamicacid,5-(phenylmethyl)ester;.gamma.-BenzylL-glutamate;Poly(5-benzylL-glutamate);(2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid;5-BenzylL-glutamatepolymer;L-Glutamicacidpoundinvertedquestionmark-benzylester;Glutamicacid.gamma.-benzylester;(2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname);PubChem12970;AC1L3UES | ||||||||
PubChem Compound | 21117082 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume